![molecular formula C23H26N4O2 B2738298 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1286733-18-3](/img/structure/B2738298.png)
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
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Description
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, also known as MOTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTA is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Studies on pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) show significant antioxidant activities. These complexes exhibit various hydrogen bonding interactions leading to supramolecular architectures. Such compounds could be pivotal in developing new antioxidant agents and exploring the self-assembly process in coordination chemistry (Chkirate et al., 2019).
Antimicrobial and Antifungal Applications
The synthesis of acetamide derivatives with morpholine components has shown promising results in antimicrobial and antifungal screenings. These compounds, through various structural modifications, exhibit activity against a wide range of microbial species, indicating their potential use in developing new antimicrobial and antifungal agents (Gul et al., 2017).
Anticonvulsant Effects
Benzothiazole derivatives incorporating acetamide and morpholine pharmacophores have been identified as promising anticonvulsant agents. These findings could be instrumental in the development of new treatments for epilepsy and related disorders (Amir et al., 2012).
Alzheimer's Disease Therapy
Pyrano[3,4-b]pyridine derivatives, specifically those incorporating piperazinyl and morpholino acetamides, have been recognized as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting a multifaceted therapeutic approach against Alzheimer's disease (Umar et al., 2019).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds, through adsorption on the steel surface, significantly reduce corrosion, highlighting their potential application in industrial settings to protect against acid attack (Lgaz et al., 2018).
properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)24-22(28)16-27-15-21(20-6-4-3-5-18(20)2)23(25-27)26-11-13-29-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQIXJIIAYOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide |
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